N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHPFPGRYAHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- 1,3,4-Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
- 4-Chlorophenoxy group : Enhances lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanisms of Action : Studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor cell proliferation. The involvement of apoptotic pathways has also been documented, with compounds inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins such as Bax and Bcl-2 .
| Compound | IC50 (µM) | Cancer Cell Line | Reference Drug IC50 (µM) |
|---|---|---|---|
| N-(5-(benzo[d][1,3]dioxol-5-yl)... | 2.38 | HepG2 | 7.46 |
| N-(5-(benzo[d][1,3]dioxol-5-yl)... | 1.54 | HCT116 | 8.29 |
| N-(5-(benzo[d][1,3]dioxol-5-yl)... | 4.52 | MCF7 | 4.56 |
This table summarizes the anticancer efficacy of the compound against various cancer cell lines compared to a standard drug (Doxorubicin).
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar benzo[d][1,3]dioxole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups contributes to their potency against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : The compound may trigger apoptosis through intrinsic and extrinsic pathways by affecting mitochondrial membrane potential and activating caspases.
Study on Anticancer Efficacy
A study focusing on a related oxadiazole compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins . This highlights the potential for developing therapeutics based on the oxadiazole scaffold.
Study on Antimicrobial Properties
Another investigation into benzo[d][1,3]dioxole derivatives reported significant antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were effective at low concentrations (MIC values ranging from 12.5 to 25 μg/mL), suggesting that modifications to the benzo[d][1,3]dioxole core can enhance antimicrobial efficacy .
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives ()
- Core Structure : 1,3,4-oxadiazole with a 4-chlorophenyl group at position 5 and a sulfanyl acetamide at position 2.
- Key Differences: The target compound replaces the sulfanyl (-S-) group with a phenoxy (-O-) linkage and substitutes the 4-chlorophenyl group with benzo[d][1,3]dioxol.
- Biological Activity: Derivatives like 6f exhibited potent antimicrobial activity (MIC = 12.5 µg/mL against S. aureus), attributed to the sulfanyl group’s nucleophilic reactivity. The target compound’s phenoxy group may reduce nucleophilicity but enhance metabolic stability .
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t, )
- Core Structure : 1,3,4-oxadiazole with an indolemethyl group at position 5 and a sulfanyl acetamide at position 2.
- Biological Activity: 8t showed dual activity: 72% inhibition of lipoxygenase (LOX) and 68% inhibition of butyrylcholinesterase (BChE). The target compound’s 4-chlorophenoxy group may enhance selectivity for similar enzymatic targets .
Analogues with Alternative Heterocyclic Cores
N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (6, )
- Core Structure : 1,2,4-triazole with benzo[d][1,3]dioxol and phenylthioacetamide substituents.
- Key Differences : The triazole core has three nitrogen atoms, offering distinct hydrogen-bonding interactions compared to the oxadiazole’s two nitrogens.
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide ()
- Core Structure: Thiazolidinone with a benzo[d][1,3]dioxol methylene group and chloroacetamide.
- Key Differences: The thiazolidinone core introduces a ketone and sulfur atom, enabling metal chelation. The target compound’s oxadiazole lacks this feature but may exhibit greater rigidity .
Antimicrobial Activity
- Target Compound: Predicted activity based on 6f () but modulated by the phenoxy group’s reduced nucleophilicity.
- Key SAR Insights :
Enzyme Inhibition Potential
- LOX/BChE Inhibition: The oxadiazole core in 8t () suggests the target compound may inhibit LOX or BChE, with the 4-chlorophenoxy group enhancing steric hindrance for selective binding .
Toxicity and Pharmacokinetic Profiles
- Toxicity: Sulfanyl-containing derivatives (e.g., 6g, 6j in ) showed higher cytotoxicity, while phenoxy analogues (target compound) may exhibit lower reactivity and toxicity .
- Lipophilicity: Calculated LogP for the target compound is ~3.2 (benzo[d][1,3]dioxol contributes +1.5, 4-chlorophenoxy +0.7), favoring blood-brain barrier penetration .
Preparation Methods
Preparation of Benzo[d]dioxole-5-carbohydrazide
The synthesis begins with the formation of benzo[d]dioxole-5-carbohydrazide , a critical precursor for the oxadiazole ring. Benzo[d]dioxole-5-carboxylic acid is esterified using ethanol and sulfuric acid, yielding the ethyl ester derivative. Subsequent treatment with hydrazine hydrate in ethanol under reflux conditions replaces the ethoxy group with a hydrazide moiety.
Reaction Conditions :
Synthesis of 2-(4-Chlorophenoxy)acetic Acid
The 4-chlorophenoxyacetamide side chain is derived from 2-(4-chlorophenoxy)acetic acid , synthesized via nucleophilic substitution. 4-Chlorophenol reacts with chloroacetic acid in alkaline aqueous medium, forming the phenoxyacetic acid derivative.
Reaction Conditions :
- 4-Chlorophenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (15% w/v), H₂O, 80°C (3 h).
- Acidification with HCl to pH 2–3 precipitates the product.
Cyclization to Form the 1,3,4-Oxadiazole Core
Cyclization via Acylthiosemicarbazide Intermediate
The oxadiazole ring is constructed through cyclization of acylthiosemicarbazide . Benzo[d]dioxole-5-carbohydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol, forming a thiosemicarbazide intermediate. Oxidative cyclization using iodine or hydrogen peroxide yields 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine .
Reaction Conditions :
Alternative Method Using Diacylhydrazide Cyclization
An alternative route involves cyclizing a diacylhydrazide precursor. Benzo[d]dioxole-5-carbohydrazide is acylated with 2-(4-chlorophenoxy)acetyl chloride, forming a diacylhydrazide. Dehydration with phosphorus oxychloride (POCl₃) induces cyclization to the target oxadiazole.
Reaction Conditions :
- Diacylhydrazide (1.0 eq), POCl₃ (excess), 80°C (4 h).
- Neutralization with NaHCO₃ and extraction with ethyl acetate.
Acylation of the 2-Amino-1,3,4-Oxadiazole Intermediate
The final step involves acylating the 2-amino group of the oxadiazole with 2-(4-chlorophenoxy)acetyl chloride . The amine reacts with the acyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
- 5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine (1.0 eq), 2-(4-chlorophenoxy)acetyl chloride (1.2 eq), TEA (2.0 eq), DCM, 0°C → room temperature (12 h).
Optimization and Reaction Conditions
Solvent and Catalyst Impact
Temperature and Time
- Cyclization requires reflux (6–8 h) for complete conversion.
- Acylation proceeds efficiently at 0°C to room temperature to prevent epimerization.
Spectroscopic Characterization and Analytical Data
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₇H₁₂ClN₃O₅ : 397.0467 [M+H]⁺.
- Observed : 397.0471.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
